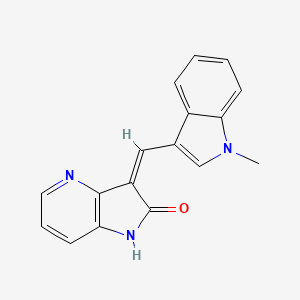
GW 441756
描述
GW 441756: is a synthetic organic compound known for its potent and selective inhibition of the nerve growth factor receptor tyrosine kinase A (TrkA). This compound has been widely used in scientific research due to its ability to inhibit TrkA with an inhibitory concentration (IC50) of 2 nanomolar . The compound’s molecular formula is C17H13N3O, and it has a molecular weight of 275.3 grams per mole .
科学研究应用
GW 441756 具有广泛的科学研究应用,包括:
化学: 用作研究 TrkA 及其下游信号通路抑制的工具化合物。
生物学: 用于神经生长因子信号传导和神经元分化方面的研究。
医学: 研究其在治疗与 TrkA 活性异常相关的疾病(例如某些癌症和神经退行性疾病)方面的潜在治疗应用。
作用机制
GW 441756 通过选择性抑制神经生长因子受体酪氨酸激酶 A (TrkA) 来发挥作用。该化合物与 TrkA 的活性位点结合,阻止其被神经生长因子激活。这种抑制阻断了参与细胞存活、分化和凋亡的下游信号通路。 该化合物对 TrkA 相对于其他激酶的高选择性确保了靶向抑制,并且副作用最小 .
生化分析
Biochemical Properties
GW 441756: plays a crucial role in biochemical reactions by inhibiting the TrkA receptor tyrosine kinase with an IC50 value of 2 nM . This inhibition is highly selective, displaying over 100-fold selectivity over a range of other kinases . The compound interacts with the TrkA receptor, a high-affinity nerve growth factor receptor, which is involved in various cellular processes such as proliferation, differentiation, and survival . By inhibiting TrkA, This compound can modulate these processes, making it a valuable tool for studying the biochemical pathways associated with TrkA signaling.
Cellular Effects
This compound: has significant effects on various types of cells and cellular processes. It has been shown to decrease cell proliferation in Ewing sarcoma cells, a type of aggressive pediatric cancer . The compound also influences cell signaling pathways by inhibiting TrkA, leading to reduced levels of β-III tubulin and decreased mRNA expression of nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), TrkA, and TrkB . These changes impact gene expression and cellular metabolism, highlighting the compound’s potential in cancer therapy and neurobiology research.
Molecular Mechanism
At the molecular level, This compound exerts its effects by binding to the TrkA receptor and inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the TrkA-mediated signaling pathways . The compound’s high selectivity ensures that it specifically targets TrkA without affecting other kinases, making it a precise tool for studying TrkA-related mechanisms. Additionally, This compound has been shown to induce apoptosis in cancer cells by inhibiting TrkA-induced cell survival signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is stable when stored at room temperature and can be used for up to 12 months . It is recommended to prepare and use solutions on the same day to ensure maximum efficacy . Long-term studies have shown that This compound can decrease cell proliferation and potentiate the effects of chemotherapeutic agents in Ewing sarcoma cells . These findings suggest that the compound’s effects are sustained over time, making it a reliable tool for long-term research.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. In a study on Alzheimer’s disease mouse models, a dosage of 10 mg/kg increased the level of soluble amyloid precursor protein alpha (sAβPPα) and improved the sAβPPα to Aβ42 ratio . In cancer models, This compound reduced cell proliferation in a dose-dependent manner, with significant effects observed at concentrations as low as 0.1 μM . High doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound: is involved in metabolic pathways associated with TrkA signaling. By inhibiting TrkA, the compound affects the downstream signaling cascades that regulate cell proliferation, differentiation, and survival . The inhibition of TrkA also impacts the production of γH2AX, a marker of DNA damage, and apoptosis in cells overexpressing TrkA . These effects on metabolic pathways underscore the compound’s potential in cancer therapy and neurobiology research.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s solubility in DMSO allows it to be effectively delivered to target cells in laboratory settings . Its high selectivity for TrkA ensures that it accumulates in cells expressing this receptor, thereby exerting its inhibitory effects on TrkA-mediated signaling pathways .
Subcellular Localization
This compound: is localized within specific subcellular compartments where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to compartments such as the cytoplasm and nucleus, where it can interact with TrkA and other biomolecules . This subcellular localization is crucial for its function, as it ensures that This compound can effectively inhibit TrkA and modulate downstream signaling pathways.
准备方法
合成路线和反应条件: GW 441756 的合成涉及吡咯并 [3,2-b] 吡啶-2-酮核心结构的形成。合成路线通常包括以下步骤:
吲哚衍生物的形成: 合成从吲哚衍生物的制备开始,该衍生物是通过一系列涉及苯胺与乙二醛缩合的反应制得的。
环化: 吲哚衍生物发生环化,形成吡咯并 [3,2-b] 吡啶-2-酮核心。
官能化: 然后通过引入各种取代基来官能化核心结构,以实现所需的化学性质。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度。 该化合物通常使用重结晶和色谱等技术进行纯化 .
化学反应分析
反应类型: GW 441756 经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团。
还原: 还原反应可用于改变化合物的结构和反应性。
取代: 取代反应允许在分子中取代特定的原子或基团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 取代反应通常涉及卤素和亲核试剂在受控条件下的反应。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .
相似化合物的比较
类似化合物:
K252a: 另一种具有更广泛激酶抑制谱的 TrkA 抑制剂。
AG879: 一种具有不同化学结构的选择性 TrkA 抑制剂。
CEP-701: 一种用于癌症研究的 TrkA 抑制剂。
GW 441756 的独特性: this compound 由于其对 TrkA 的高效力和选择性而独一无二。它能够以 2 纳摩尔的 IC50 抑制 TrkA,使其成为目前最有效的 TrkA 抑制剂之一。 此外,它对其他激酶的选择性降低了脱靶效应的可能性,使其成为研究和潜在治疗应用中的一种宝贵工具 .
属性
IUPAC Name |
(3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNQLECPAXXYTR-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC=N4)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127130 | |
| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504433-24-3 | |
| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504433-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


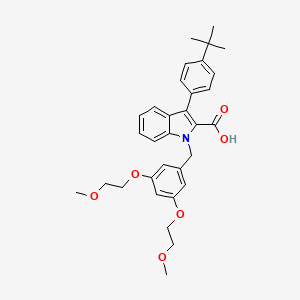
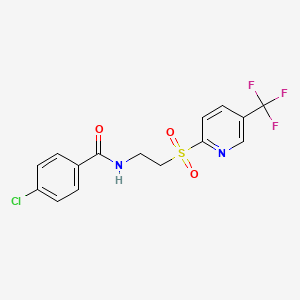


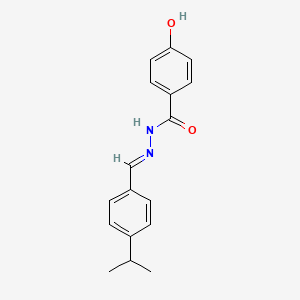
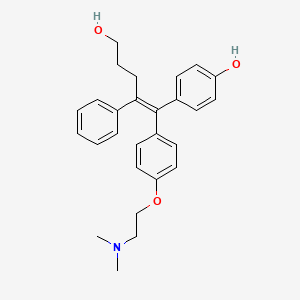
![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672393.png)
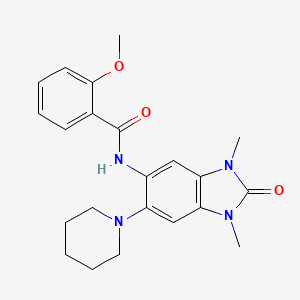
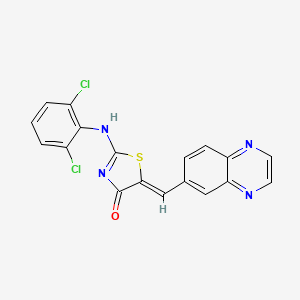
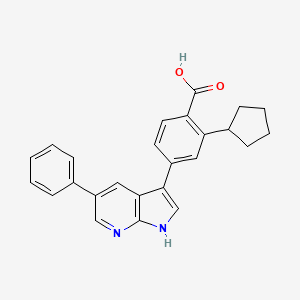

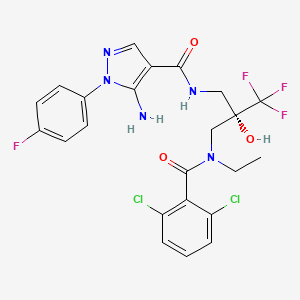

![5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one](/img/structure/B1672405.png)
